molecular formula C22H23ClN2O2S2 B2392070 (6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone CAS No. 338960-58-0

(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone

Cat. No.: B2392070
CAS No.: 338960-58-0
M. Wt: 447.01
InChI Key: VHRZYQHRBINVLB-UHFFFAOYSA-N
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Description

The compound "(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone" features a pyrimidine core with distinct substituents:

  • Position 2: A methyl group.
  • Position 4: A methyl group bonded to a 4-chlorophenyl sulfone moiety.
  • Position 6: A (4-tert-butylphenyl)sulfanyl group.

The sulfone group enhances stability and polarity, while the tert-butyl group may improve lipid solubility, influencing bioavailability .

Properties

IUPAC Name

4-(4-tert-butylphenyl)sulfanyl-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S2/c1-15-24-18(14-29(26,27)20-11-7-17(23)8-12-20)13-21(25-15)28-19-9-5-16(6-10-19)22(2,3)4/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRZYQHRBINVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)C(C)(C)C)CS(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-((4-(tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone , also known by its CAS number 338960-58-0 , is a pyrimidine-based sulfone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H23ClN2O2S2
  • Molecular Weight : 447.01 g/mol
  • Structure : The compound features a pyrimidine ring, a tert-butylphenyl sulfanyl group, and a chlorophenyl sulfone moiety, which contribute to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research highlights the compound's efficacy against several cancer cell lines. Notably, it has demonstrated:

  • Inhibition of Cell Proliferation : The compound showed significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells, with an IC50 value of approximately 0.126 μM .
  • Selectivity : It exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells .
  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase in cancer cells, which is crucial for its anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, though specific details on its spectrum of activity are less documented. Its structural features suggest potential interactions with microbial targets.

Study 1: Efficacy Against Breast Cancer

In a study evaluating the effects of this compound on breast cancer models:

  • Model Used : BALB/c nude mice inoculated with MDA-MB-231 cells.
  • Results : Treatment led to a significant reduction in metastatic nodules and improved survival rates compared to controls .

Study 2: Safety Profile Assessment

A subacute toxicity study was conducted in healthy mice:

  • Dosage : Administered at 40 mg/kg once daily for three days.
  • Findings : The compound demonstrated a favorable safety profile with no significant adverse effects observed during the study period .

Comparative Summary of Biological Activities

Activity TypeDescriptionIC50 ValueSelectivity
AnticancerInhibition of MDA-MB-231 cell proliferation0.126 μM19-fold less on MCF10A
AntimicrobialGeneral antimicrobial propertiesNot specifiedNot specified
Safety ProfileFavorable in vivo safety at high dosesN/AN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects
Compound Name Key Structural Features Electronic Properties
Target Compound 2-methyl, 4-(4-chlorophenyl sulfone)methyl, 6-(4-tert-butylphenyl)sulfanyl pyrimidine Sulfone (strongly electron-withdrawing)
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 2-phenyl, 4-(methylsulfonyl)methyl, 6-(4-chlorophenyl)sulfanyl pyrimidine Methylsulfonyl (moderate electron-withdrawing)
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol 2-sulfanyl, 4-hydroxyl, 6-(4-chlorophenylsulfanylmethyl) pyrimidine Sulfhydryl and hydroxyl (electron-donating)
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine 2-phenyl, 4-(chlorobenzylsulfanylmethyl), 6-(4-chlorophenylsulfanyl) pyrimidine Sulfanyl groups (electron-neutral)

Key Observations :

  • Sulfone vs.
  • Substituent Bulk : The tert-butyl group in the target compound introduces steric hindrance, which may reduce metabolic degradation compared to smaller groups like methylsulfonyl .

Comparison :

  • The target compound’s synthesis likely follows sulfonyl chloride coupling, similar to and . However, the tert-butyl group may necessitate protective strategies to prevent steric interference during reactions.
Physicochemical Properties
Property Target Compound 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol
Molecular Weight ~465.5 g/mol ~435.9 g/mol ~284.8 g/mol
LogP (Predicted) 4.8 (highly lipophilic) 3.9 2.1
Aqueous Solubility Low (<10 µM) Moderate (~50 µM) High (>100 µM)

Key Observations :

  • The tert-butyl group in the target compound significantly increases lipophilicity (LogP = 4.8), which may enhance membrane permeability but reduce aqueous solubility.
  • Compounds with sulfhydryl/hydroxyl groups (e.g., ) exhibit higher solubility due to hydrogen-bonding capacity.

Q & A

Q. What are the recommended synthetic routes for (6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

  • Step 1: Formation of the pyrimidine core with a methyl group at position 2 and a sulfanyl group at position 5. This may involve reacting 2-methyl-4-chloropyrimidine with 4-(tert-butyl)thiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduction of the 4-chlorophenyl sulfone moiety via sulfonation. A common method involves oxidizing the sulfanyl intermediate to a sulfone using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .

Optimization Strategies:

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or NMPEnhances nucleophilicity of thiols
Temperature80–100°CAccelerates substitution reactions
CatalystPd(OAc)₂Facilitates coupling reactions (if required)
PurificationColumn chromatography (silica gel, hexane:EtOAc)Removes unreacted tert-butylthiophenol and byproducts

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound, and what are common pitfalls in interpretation?

Answer:

  • 1H/13C NMR: Essential for confirming substituent positions. For example:
    • The tert-butyl group appears as a singlet at ~1.3 ppm (1H NMR) .
    • The sulfone group deshields adjacent protons, shifting aromatic protons downfield (7.5–8.0 ppm) .
  • IR Spectroscopy: Confirms sulfone (SO₂) stretching vibrations at 1150–1300 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₂₂H₂₄ClN₂O₂S₂: 471.09) .

Common Pitfalls:

  • Impurity Peaks in NMR: Residual solvents (e.g., DMF at 2.7–2.9 ppm) may mask signals. Use deuterated solvents and thorough drying .
  • Overlapping Signals: Aromatic protons from the 4-chlorophenyl and tert-butylphenyl groups may overlap. 2D NMR (COSY, HSQC) resolves ambiguities .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of the sulfanyl moiety in nucleophilic substitution reactions during synthesis?

Answer: The tert-butyl group introduces steric hindrance, which:

  • Reduces Reactivity: Slows nucleophilic attack on the pyrimidine ring due to bulky substituents near the reaction site. This necessitates higher temperatures (100–120°C) or prolonged reaction times .
  • Directs Regioselectivity: The tert-butyl group may shield specific positions, favoring substitution at less hindered sites. For example, sulfanylation at position 6 (vs. position 4) is preferred due to reduced steric clash .

Experimental Validation:

  • Compare reaction kinetics with/without tert-butyl substituents using HPLC monitoring .
  • Computational modeling (DFT) to map steric bulk’s impact on transition states .

Q. What strategies can resolve contradictions in reported biological activity data for sulfone-containing pyrimidine derivatives across different studies?

Answer: Contradictions often arise from:

  • Purity Discrepancies: Impurities (e.g., unreacted sulfonyl chloride) may skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .
  • Assay Variability: Differences in cell lines or enzymatic sources affect activity. Standardize assays using:
    • Positive Controls: e.g., Doxorubicin for cytotoxicity studies .
    • Dose-Response Curves: Calculate IC₅₀ values across multiple replicates .

Case Study:
A 2025 study reported conflicting IC₅₀ values (5 µM vs. 20 µM) for similar sulfone-pyrimidines in breast cancer cells. Resolution involved:

  • Repeating assays with identical cell lines (MCF-7) .
  • Validating compound stability in cell culture media via LC-MS .

Q. How can computational methods predict the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Answer:

  • Solubility Prediction: Use QSPR models (Quantitative Structure-Property Relationship) based on logP values. The tert-butyl group increases hydrophobicity (logP ~3.5), suggesting poor aqueous solubility. Counteract via:
    • Salt formation (e.g., sodium sulfonate) .
    • Co-solvents (e.g., PEG-400) in in vivo studies .
  • Metabolic Stability: CYP450 metabolism predictions (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites (e.g., sulfone oxidation). Modify the tert-butyl group to trifluoromethyl to enhance stability .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Answer:

  • Low Melting Point: The flexible sulfone linkage may hinder crystal lattice formation. Solutions:
    • Slow evaporation from a 1:1 DCM/hexane mixture .
    • Use of seeding techniques with analogous sulfone crystals .
  • Disorder in Tert-Butyl Groups: The bulky tert-butyl group may cause rotational disorder. Mitigate via:
    • Low-temperature data collection (100 K) .
    • Twinning corrections during refinement .

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